N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide is a synthetic organic compound characterized by its unique structural features, including a cyano group, a dimethylpropyl moiety, and a fluoro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide typically involves a multi-step process:
Formation of the Intermediate Amine: The initial step involves the synthesis of the intermediate amine, 4-fluoro-2-methylaniline, through nitration and subsequent reduction of 4-fluoro-2-nitrotoluene.
Acylation Reaction: The intermediate amine is then subjected to an acylation reaction with 2-bromoacetamide to form the corresponding amide.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with specific biological targets, leading to therapeutic effects. Research is ongoing to explore its efficacy in treating various diseases, including cancer and inflammatory conditions.
Industry
Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide involves its interaction with specific molecular targets. The cyano group and the fluoro-substituted phenyl ring are key features that enable binding to enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1,2-dimethylpropyl)-2-[(4-chloro-2-methylphenyl)amino]acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-[(4-bromo-2-methylphenyl)amino]acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-[(4-iodo-2-methylphenyl)amino]acetamide
Uniqueness
Compared to similar compounds, N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group enhances the compound’s stability and can improve its binding affinity to biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-fluoro-2-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O/c1-10(2)15(4,9-17)19-14(20)8-18-13-6-5-12(16)7-11(13)3/h5-7,10,18H,8H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABAFECWISCSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC(=O)NC(C)(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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